molecular formula C26H40N8OS B1421587 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide CAS No. 1223946-81-3

2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

Cat. No. B1421587
M. Wt: 512.7 g/mol
InChI Key: YOPYXRHSRNTFNA-UHFFFAOYSA-N
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Description

2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C26H40N8OS and its molecular weight is 512.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Properties

  • Cerebrovasodilatation and Anticonvulsant Activity : A study by Barnish et al. (1980) on similar compounds highlighted their potential in increasing cerebral blood flow and possessing anticonvulsant properties, which can be beneficial in neurological conditions (Barnish et al., 1980).

Anticancer Activity

  • Anticancer Efficacy : The compound's structural analogs have shown promise in anticancer research. For example, Rashdan et al. (2020) synthesized novel derivatives and evaluated their anti-proliferative efficacy against hepatic cancer cell lines, revealing significant potential in cancer treatment (Rashdan et al., 2020).

Neuropharmacological Effects

  • Neuropharmacological Applications : Jończyk et al. (2019) researched similar compounds for their multifunctional properties in Alzheimer's disease treatment, showing promising results in both in vitro and in vivo studies (Jończyk et al., 2019).

Antitubercular Potential

  • Antitubercular Activity : Patel et al. (2017) studied imidazo[2,1-b][1,3,4]thiadiazole derivatives for their potential in treating tuberculosis. This study demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating its potential in antitubercular therapy (Patel et al., 2017).

Antifibrotic and Antioxidant Properties

  • Antifibrotic and Antioxidant Applications : Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives with significant antifibrotic and anticancer activity, highlighting the potential of these compounds in therapeutic applications (Kaminskyy et al., 2016).

properties

IUPAC Name

2-[[5-(tert-butylamino)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N8OS/c1-19-8-10-20(11-9-19)22-23(29-26(2,3)4)34-24(28-22)36-25(30-34)32(6)18-21(35)27-12-7-13-33-16-14-31(5)15-17-33/h8-11,29H,7,12-18H2,1-6H3,(H,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPYXRHSRNTFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N(C)CC(=O)NCCCN4CCN(CC4)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

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